![molecular formula C21H18N4O4S B2518597 N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946235-58-1](/img/structure/B2518597.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides is described as following a novel synthetic method. The variability of substituents at the 3-position of the pyrimidine moiety is a key focus, as it appears to significantly influence the binding affinity and selectivity towards PBR over CBR. The papers suggest that the structural features of these compounds, especially the substituents, are crucial for achieving high affinity and selectivity .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidin-3-yl acetamide core, with various aryl groups attached. The studies indicate that the specific substituents on the pyrimidine ring are important for the compounds' activity. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety, which helps in understanding the structure-activity relationship (SAR) and designing compounds with improved efficacy .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions, the synthesis and binding studies imply that the compounds undergo interactions with PBR. The binding assays using radioligands suggest that these compounds can selectively bind to PBR, which may lead to subsequent biological responses such as the modulation of steroid biosynthesis in C6 glioma cells .
Physical and Chemical Properties Analysis
The papers do not explicitly discuss the physical and chemical properties of the compounds in detail. However, the binding affinities of the compounds range from as low as 0.76 nM to inactivity, indicating a broad range of potencies. The high-affinity compounds were compared to known PBR ligands like Ro 5-4864 and PK 11195, suggesting that these new compounds could have similar or better properties in terms of stimulating steroid biosynthesis .
Scientific Research Applications
Antimicrobial Activity
Research has shown the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. These compounds, including variations of thienopyrimidines, have demonstrated antibacterial potency against various bacterial strains such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial effects. The synthesis involves a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivatives with various chloroacetamides, characterized by spectral analyses and evaluated for in vitro antimicrobial activity using the broth dilution method (Kerru et al., 2019).
Antitumor Activity
Another area of application is in antitumor research, where compounds such as classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated. These compounds have been synthesized and evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. Their synthesis involves key intermediates, and the compounds have been tested against tumor cells in culture, demonstrating significant inhibitory activity (Gangjee et al., 2009).
Heterocyclic Synthesis
Further research includes the synthesis of heterocycles from versatile thioureido-acetamides in one-pot cascade reactions. These reactions produce various heterocyclic compounds with excellent atom economy, demonstrating the versatility and potential of these chemical reactions in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-5-12(2)24-20-17(11)18-19(30-20)21(27)25(9-23-18)8-16(26)22-7-13-3-4-14-15(6-13)29-10-28-14/h3-6,9H,7-8,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCPRAGFUKDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.